N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide

Catalog No.
S13385920
CAS No.
90234-23-4
M.F
C15H18N2O4S
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amin...

CAS Number

90234-23-4

Product Name

N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide

IUPAC Name

N-(furan-2-ylmethyl)-3-(propan-2-ylsulfonylamino)benzamide

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C15H18N2O4S/c1-11(2)22(19,20)17-13-6-3-5-12(9-13)15(18)16-10-14-7-4-8-21-14/h3-9,11,17H,10H2,1-2H3,(H,16,18)

InChI Key

FLAWPRPNVIULSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CO2

N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide is a complex organic compound characterized by the presence of a furan ring, a benzamide moiety, and a sulfonamide linkage. Its molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 322.4 g/mol. The compound features a furan ring that contributes to its unique chemical properties and potential biological activities. The sulfonamide group is known for its role in medicinal chemistry, particularly in the development of antimicrobial agents.

, including:

  • Oxidation: The furan ring can be oxidized to produce furan-2,5-dione derivatives.
  • Reduction: The benzamide group can be reduced to yield corresponding amines.
  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
  • Substitution: Nucleophiles like amines and thiols can be utilized under basic conditions.

Major Products

The major products resulting from these reactions include:

  • Oxidation: Furan-2,5-dione derivatives.
  • Reduction: Corresponding amines.
  • Substitution: Various substituted sulfonamides.

N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide has been investigated for its potential biological activities. Research suggests it may act as an enzyme inhibitor, impacting various biochemical pathways. Its structural components, particularly the furan and sulfonamide groups, are associated with anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological studies.

The synthesis of N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide typically involves several steps:

  • Formation of the Furan Intermediate: This step involves reacting furan with an appropriate alkylating agent to introduce the furan-2-ylmethyl group.
  • Sulfonamide Formation: The intermediate is then reacted with isopropyl sulfonyl chloride in the presence of a base to create the sulfonamide linkage.
  • Benzamide Formation: Finally, the sulfonamide intermediate is coupled with a benzoyl chloride derivative to yield the final product.

These synthetic routes may be optimized for industrial production to enhance yield and purity through methods such as automated reactors and advanced purification techniques like chromatography.

N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide has various applications across multiple fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential as an enzyme inhibitor.
  • Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
  • Industry: Utilized in developing advanced materials with specific properties.

Studies on N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide have focused on its interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. The compound's mechanism of action likely involves binding to active sites on these targets, inhibiting their activity and thereby affecting substrate binding and catalysis.

Several compounds share structural or functional similarities with N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
N-(2-methylbutyl)benzamide54449-43-3C12H17NOC_{12}H_{17}NOLacks the furan ring; simpler structure
N-(furan-3-methyl)benzamide90234-23-XC15H16N2O4C_{15}H_{16}N_{2}O_{4}Different position of methyl group on furan
4-Methyl-N-(propylamino)benzamide2984195-XC12H18N2OC_{12}H_{18}N_{2}OContains propylamine instead of sulfonamide

The uniqueness of N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide lies in its combination of a furan ring with a sulfonamide linkage, which enhances its potential biological activity compared to simpler analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

322.09872823 g/mol

Monoisotopic Mass

322.09872823 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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